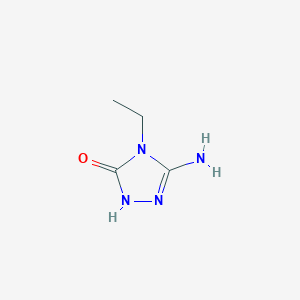

3-Amino-4-ethyl-1H-1,2,4-triazol-5-one

Description

3-Amino-4-ethyl-1H-1,2,4-triazol-5-one is a heterocyclic organic compound that belongs to the triazole family. This compound is characterized by the presence of an amino group and an ethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.

Properties

IUPAC Name |

3-amino-4-ethyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2-8-3(5)6-7-4(8)9/h2H2,1H3,(H2,5,6)(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNOBWOXQCHLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-ethyl-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-ethyl-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include nitrotriazoles, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-4-ethyl-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-4-ethyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological receptors, influencing various biochemical processes. The triazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to the inhibition of enzymes or the modulation of receptor activity, contributing to the compound’s biological effects.

Comparison with Similar Compounds

3-Amino-1,2,4-triazole: Lacks the ethyl group and is known for its herbicidal properties.

4-Ethyl-1,2,4-triazole: Lacks the amino group and is used in the synthesis of pharmaceuticals.

5-Amino-1,2,4-triazole: Similar structure but with the amino group at a different position, used in various chemical syntheses.

Uniqueness: 3-Amino-4-ethyl-1H-1,2,4-triazol-5-one is unique due to the presence of both the amino and ethyl groups, which confer distinct chemical and biological properties

Biological Activity

3-Amino-4-ethyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and applications in various fields such as medicine and agriculture.

This compound is characterized by the presence of an amino group and an ethyl substituent on the triazole ring. Its unique structure contributes to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The compound has been studied for its potential to inhibit various pathogens, making it a candidate for drug development.

Antimicrobial Activity

In vitro studies have demonstrated that this compound shows activity against a range of bacteria and fungi. For instance, it has been effective against strains of Escherichia coli and Candida albicans.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest potential applications in treating infections caused by these organisms.

The mechanism of action involves the inhibition of specific enzymes or pathways crucial for microbial survival. The amino group in the compound may interact with active sites of enzymes, disrupting their function and leading to cell death.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antifungal Activity : A study published in the Journal of Antimicrobial Chemotherapy assessed the antifungal efficacy of various triazole derivatives, including this compound. It was found to be effective against multiple fungal strains with a favorable safety profile .

- Research on Antimicrobial Properties : Another research article highlighted its broad-spectrum antimicrobial activity. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

- Pharmacological Evaluation : A pharmacological study evaluated the compound's potential as an enzyme inhibitor. It demonstrated significant inhibition of target enzymes involved in metabolic pathways critical for bacterial proliferation .

Pharmaceutical Development

Due to its biological activity, this compound is being investigated as a potential pharmaceutical agent. Its ability to inhibit microbial growth positions it as a candidate for developing new antibiotics or antifungal medications.

Agricultural Use

In agriculture, the compound is being explored for its potential as a pesticide or fungicide. Its effectiveness against plant pathogens could lead to safer and more effective agricultural practices.

Q & A

Q. What experimental approaches resolve contradictions in spectroscopic data between theoretical and empirical results?

- Methodological Answer : Discrepancies in NMR/IR peaks often arise from solvent effects or conformational flexibility. Address this by: (i) Re-optimizing molecular geometries with implicit solvent models (e.g., PCM in Gaussian). (ii) Comparing Boltzmann-weighted spectra for multiple conformers. (iii) Validating scaling factors for IR frequencies using benchmark datasets .

Q. How can lipophilicity and antimicrobial activity of triazol-5-one derivatives be systematically evaluated?

- Methodological Answer : Determine logP values via RP-TLC (C18 plates, methanol/water gradients) and correlate with DFT-derived Mulliken charges. For antimicrobial testing, use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.